3,4-dichlorothiophene-2-carbonitrile
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Overview
Description
3,4-dichlorothiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of chlorine atoms and a nitrile group in this compound makes it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,4-dichlorothiophene with cyanogen bromide under controlled conditions to yield 3,4-dichlorothiophene-2-carbonitrile .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3,4-dichlorothiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium alkoxides or Grignard reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,4-dichlorothiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichlorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichlorothiophene-3-carbonitrile
- 3,4-dibromothiophene-2-carbonitrile
- 3,4-dichlorothiophene-2-carboxylic acid
Uniqueness
3,4-dichlorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine atoms and a nitrile group makes it a versatile intermediate for various synthetic applications .
Properties
CAS No. |
2751611-74-0 |
---|---|
Molecular Formula |
C5HCl2NS |
Molecular Weight |
178 |
Purity |
95 |
Origin of Product |
United States |
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